molecular formula C10H10BrFN2O2S B1431914 methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 1949836-64-9

methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1431914
CAS No.: 1949836-64-9
M. Wt: 321.17 g/mol
InChI Key: IBOJHLGVXXGRFQ-UHFFFAOYSA-N
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Description

Methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a hydrobromide salt of a substituted benzothiazole derivative. The compound features a benzothiazole core with a fluorine substituent at position 6, an imino group at position 2, and a methyl acetate moiety linked via a methylene bridge at position 2. These compounds are typically synthesized via nucleophilic substitution or multicomponent reactions involving bromoacetate esters and substituted benzothiazoles .

Properties

IUPAC Name

methyl 2-(6-fluoro-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S.BrH/c1-15-9(14)5-13-7-3-2-6(11)4-8(7)16-10(13)12;/h2-4,12H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOJHLGVXXGRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide (CAS: 1949836-64-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a thiazole ring, which is often associated with various pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting significant research findings and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

Property Value
Molecular FormulaC10H10BrFN2O2S
Molar Mass321.16 g/mol
CAS Number1949836-64-9

The presence of the fluorine atom and the thiazole moiety is crucial for its biological activity, as these features can enhance lipophilicity and influence interaction with biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other thiazole derivatives that target cyclooxygenase (COX) enzymes.
  • Receptor Modulation : It may interact with receptors on cell membranes, influencing signaling pathways associated with inflammation and pain.
  • Gene Expression Alteration : The compound could affect the expression of genes related to inflammatory responses and cellular proliferation.

Antibacterial and Antifungal Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives of thiazoles have been noted for their efficacy against various bacterial strains, including resistant strains.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting COX enzymes. A comparative analysis showed that compounds with similar structures demonstrated significant inhibition of COX-1 and COX-2 activities, suggesting potential applications in treating inflammatory conditions.

Compound IC50 (μM) Target Enzyme
This compoundTBDCOX-1/COX-2
Celecoxib14.93COX-2
Mefenamic Acid29.9COX-1

Case Studies

  • Study on Anti-inflammatory Activity : In a recent study, this compound was tested for its ability to reduce paw edema in animal models. Results indicated a reduction in paw thickness and weight, correlating with decreased levels of pro-inflammatory cytokines such as TNF-α and PGE-2.
    "The evaluated compounds showed a significant reduction in inflammation markers, indicating their potential as anti-inflammatory agents" .
  • Antimicrobial Efficacy Evaluation : Another study assessed the antimicrobial efficacy against various pathogens. The results demonstrated that the compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. Methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is being investigated for its potential as an antimicrobial agent against various pathogens.

  • Case Study : A study focusing on thiazole derivatives demonstrated that similar compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom in the structure may enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes .

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. The incorporation of specific substituents can lead to enhanced activity against cancer cell lines.

  • Case Study : Research on related thiazole compounds has shown effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The mechanism often involves the induction of apoptosis in cancer cells, making it a potential candidate for further development in cancer therapy .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in disease pathways.

  • Research Insight : Studies suggest that thiazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes and cancer progression. This inhibition could provide therapeutic benefits in managing inflammatory diseases and cancer .

Synthesis of Novel Materials

The unique structural characteristics of this compound allow for its use in synthesizing novel materials with desirable properties.

  • Application Example : Its derivatives can be utilized in creating polymers or nanomaterials that exhibit specific electronic or optical properties, potentially leading to advancements in electronics or photonics .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring and the counterion. Key examples include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key References
Methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide Cl C₁₀H₁₀BrClN₂O₂S 337.62
Methyl 2-(6-methoxy-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide OCH₃ C₁₁H₁₃BrN₂O₃S 331.23
Methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide C₄H₉ C₁₄H₁₉BrN₂O₂S 359.28
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide SO₂CH₃ C₁₁H₁₃BrN₂O₄S₂ 396.27

Substituent Impact :

  • Electron-Donating Groups (OCH₃, C₄H₉) : Improve solubility in polar solvents but may reduce stability under acidic conditions .

Yield Variability :

  • Chloro and methoxy derivatives report yields of 74–94% under optimized conditions .
  • Bulkier substituents (e.g., butyl) may reduce yields due to steric hindrance during alkylation .
Physicochemical and Spectral Properties
  • Spectroscopic Data :
    • IR : Strong absorption bands at ~1730 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=N) .
    • ¹H NMR : Characteristic signals include δ 3.7–4.0 ppm (ester OCH₃) and δ 7.0–8.0 ppm (aromatic protons) .

Preparation Methods

Synthesis of 6-Fluorobenzo[d]thiazole Intermediate

  • Starting materials : 2-aminothiophenol derivatives substituted with a fluorine atom at the 6-position.
  • Cyclization : The amino and thiol groups undergo intramolecular cyclization with appropriate carbonyl compounds (e.g., carboxylic acids or acid chlorides) to form the benzo[d]thiazole ring.
  • Reaction conditions : Typically reflux in polar aprotic solvents (e.g., DMF, DMSO) with dehydrating agents or catalysts.

Introduction of the Imino Group

  • The 2-position of the benzo[d]thiazole ring is functionalized to introduce the imino group (=NH).
  • This can be achieved by reaction of the corresponding 2-oxo derivative with ammonia or ammonium salts under controlled conditions.
  • The imino group formation is confirmed by spectroscopic methods such as NMR and IR.

Attachment of the Methyl Acetate Side Chain

  • The 3-position of the benzo[d]thiazole ring is alkylated with methyl bromoacetate or a similar esterifying agent.
  • This step often uses a base (e.g., potassium carbonate) in an aprotic solvent to facilitate nucleophilic substitution.
  • Reaction temperature is maintained to optimize yield while minimizing side reactions.

Formation of the Hydrobromide Salt

  • The free base form of methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • This step yields the hydrobromide salt, which improves compound stability and crystallinity.
  • The salt formation is monitored by melting point analysis and elemental analysis.

Analytical Characterization

Summary Table of Preparation Steps

Step Reaction Description Key Reagents/Conditions Outcome/Notes
1 Cyclization of 2-aminothiophenol derivative Fluorinated 2-aminothiophenol, carbonyl compound, reflux in DMF/DMSO Formation of 6-fluorobenzo[d]thiazole core
2 Imino group introduction Ammonia or ammonium salts, controlled temperature Conversion of 2-oxo to 2-imino derivative
3 Alkylation at 3-position Methyl bromoacetate, base (K2CO3), aprotic solvent Attachment of methyl acetate side chain
4 Hydrobromide salt formation Hydrobromic acid, ethanol or ethyl acetate Formation of stable hydrobromide salt

Research Findings and Optimization Notes

  • The fluorine substitution at the 6-position influences both the electronic properties and reactivity of the benzo[d]thiazole ring, requiring precise control during cyclization to avoid side reactions.
  • The imino group introduction step is sensitive to pH and temperature; mild conditions favor higher yields and prevent decomposition.
  • Alkylation efficiency depends on the base strength and solvent polarity; potassium carbonate in acetonitrile or DMF has shown optimal results.
  • Hydrobromide salt formation enhances compound solubility in polar solvents, facilitating further biological testing.
  • Purification is typically achieved by recrystallization from ethanol or ethyl acetate, yielding a product with ≥95% purity suitable for research applications.

Q & A

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsPurposeReference
Thiazole formationThiourea, α-bromoacetophenones, ethanolCore structure synthesis
Acid derivative synthesisAnhydrides, pyridine, HCl (1 M)Functional group introduction
Halogen substitutionSecondary aminesStructural modification

(Basic) What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:
Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the thiazole core and substituents .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>97%) and identify by-products .

Q. Table 2: Analytical Techniques and Applications

TechniqueKey Parameters AnalyzedReference
NMRChemical shifts (δ) for imino, fluoro, and acetate groups
MSMolecular ion peak ([M+H]⁺/[M-H]⁻)
HPLCRetention time, peak area ratio

(Advanced) How can researchers optimize synthesis yield while minimizing by-product formation?

Answer:
Optimization strategies include:

  • Solvent selection : Using ethanol for reflux (as in ) or testing polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Catalyst screening : Evaluating pyridine alternatives (e.g., DMAP) to improve condensation kinetics .
  • Temperature control : Maintaining reflux temperatures (±2°C) to prevent thermal decomposition .
  • By-product monitoring : Employing HPLC to track impurities and adjust stoichiometry .

(Advanced) What strategies resolve contradictory data between NMR and mass spectrometry analyses?

Answer:

  • Multi-technique validation : Cross-validate using IR spectroscopy (C=O stretch ~1700 cm⁻¹) and X-ray crystallography (for crystalline derivatives) .
  • Isotopic labeling : Use deuterated solvents in NMR to distinguish solvent peaks from compound signals .
  • High-resolution MS (HRMS) : Confirm exact mass to rule out isobaric interferences .

(Advanced) How to design environmental stability studies for this compound under varying conditions?

Answer:
Adapt methodologies from environmental fate studies :

  • pH stability : Test degradation kinetics in buffers (pH 3–11) at 25°C and 40°C.
  • Photolytic stability : Expose to UV light (254 nm) and monitor decomposition via HPLC.
  • Aquatic toxicity screening : Follow OECD guidelines to assess ecotoxicity (e.g., Daphnia magna assays) .

Q. Table 3: Stability Study Parameters

ConditionTest RangeAnalytical MethodReference
pH3–11HPLC
Temperature25°C, 40°CNMR/MS
Light exposureUV (254 nm, 48 hrs)HPLC

(Basic) What are critical parameters for reproducibility in synthesizing thiazole derivatives?

Answer:

  • Reagent purity : Use >95% pure starting materials (e.g., thiourea, anhydrides) .
  • Reaction time : Standardize reflux duration (e.g., 6–8 hours for thiourea reactions) .
  • Workup protocol : Acidify to pH 2–3 for optimal crystallization of acid derivatives .

(Advanced) How does X-ray crystallography aid in structural confirmation of derivatives?

Answer:

  • Single-crystal analysis : Resolve bond lengths and angles for the imino-thiazole core, as demonstrated for brominated analogs .
  • Comparative studies : Overlay experimental and computational (DFT) structures to validate tautomeric forms .

(Advanced) What methodologies validate biological activity in thiazole-based compounds?

Answer:

  • In vitro screening : Use cell-based assays (e.g., antimicrobial or kinase inhibition) with IC₅₀ determination .
  • Metabolite identification : Employ LC-MS/MS to track metabolic stability in hepatic microsomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
methyl 2-(6-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

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